

Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B010853

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CAS Number: 108035-47-8

This technical guide provides an in-depth overview of **3-(1H-imidazol-1-yl)benzoic acid**, a bifunctional organic compound of significant interest in chemical research and development. It is primarily intended for researchers, scientists, and professionals in drug development and materials science. The compound's unique structure, combining a carboxylic acid group with an imidazole moiety, makes it a versatile building block for the synthesis of pharmaceuticals and advanced materials, particularly Metal-Organic Frameworks (MOFs).[1]

Core Compound Data

The fundamental physicochemical properties of **3-(1H-imidazol-1-yl)benzoic acid** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.



Property	Value	Source
CAS Number	108035-47-8	[1][2]
Molecular Formula	C10H8N2O2	[3]
Molecular Weight	188.18 g/mol	[1][3]
InChI Key	WXHAKCASYYCJED- UHFFFAOYSA-N	[1]
Physical Form	Solid	[3]
Purity	>95% (Typical)	[3]

Hazard and Safety Information

According to safety data sheets, **3-(1H-imidazol-1-yl)benzoic acid** is classified with the following hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used when handling this chemical.[2]

- Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed)[2]
- Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation)[2]
- Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation)[2]
- Specific Target Organ Toxicity Single Exposure, Category 3 (H335: May cause respiratory irritation)[2]

Experimental Protocols

The primary method for synthesizing **3-(1H-imidazol-1-yl)benzoic acid** is through a coppercatalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann coupling. This reaction forms the critical C-N bond between the imidazole ring and the benzoic acid backbone.

Synthesis of 3-(1H-imidazol-1-yl)benzoic acid via Ullmann Condensation



This protocol is adapted from established methods for the synthesis of aryl-imidazole compounds.[4][5]

Objective: To synthesize **3-(1H-imidazol-1-yl)benzoic acid** by coupling imidazole with a 3-halobenzoic acid derivative.

Materials:

- 3-lodobenzoic acid or 3-Bromobenzoic acid (1.0 equivalent)
- Imidazole (1.2 equivalents)
- Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 equivalents)
- Copper(I) Iodide (CuI) or other suitable copper catalyst (e.g., 0.5-10 mol%)
- Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent
- · Ethyl acetate
- Hexane
- Hydrochloric acid (HCl) for acidification
- Deionized water

Procedure:

- To a reaction flask, add the 3-halobenzoic acid (1.0 eq), imidazole (1.2 eq), base (K₂CO₃ or KOH, 2.0 eq), and the copper catalyst.
- Add the solvent (DMSO or DMF) to the flask.
- Heat the reaction mixture with stirring, typically to a temperature between 80-120°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for 10-24 hours.[4][5]
- Upon completion, cool the mixture to room temperature.



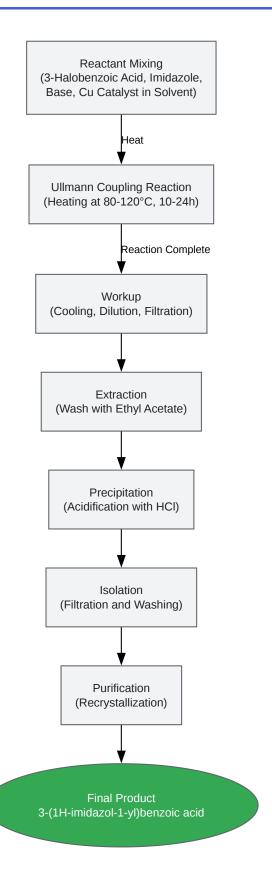
- Dilute the reaction mixture with water and filter to remove any insoluble catalyst residues.
- Wash the aqueous solution with ethyl acetate to remove any unreacted imidazole and other organic impurities.
- Carefully acidify the aqueous layer with HCl to a pH of approximately 4-5. The product will
 precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the collected solid with cold water to remove inorganic salts.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Expected Yield: Yields for analogous reactions are reported to be in the range of 70-95%.[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **3-(1H-imidazol-1-yl)benzoic acid**.





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Caption: Workflow for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.



Applications in Research and Development

The bifunctional nature of **3-(1H-imidazol-1-yl)benzoic acid** makes it a valuable linker molecule in several areas of chemical science.

- Metal-Organic Frameworks (MOFs): This is one of the most significant applications. The
 imidazole nitrogen atoms act as excellent ligands for various metal ions, and the carboxylate
 group can bridge metal centers. This dual functionality allows for the construction of porous,
 crystalline MOFs with potential uses in gas storage, separation, and heterogeneous
 catalysis.[1]
- Pharmaceutical Synthesis: Imidazole-containing compounds exhibit a wide range of biological activities, including antibacterial and anti-HCV properties.[6][7] The structure of 3-(1H-imidazol-1-yl)benzoic acid serves as a scaffold or intermediate for creating more complex molecules with potential therapeutic applications.
- Coordination Polymers: Similar to MOFs, the molecule is used to create coordination polymers where its structure directs the assembly of metal ions into extended networks.

As research into novel materials and therapeutics continues, the utility of versatile building blocks like **3-(1H-imidazol-1-yl)benzoic acid** is expected to grow.

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